molecular formula C28H26ClN5O2 B11417569 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide

Cat. No.: B11417569
M. Wt: 500.0 g/mol
InChI Key: HPSBDAKHDUZCHF-UHFFFAOYSA-N
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Description

The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide is a complex organic molecule that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazoloquinazoline core, along with various functional groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the 4-chlorophenylmethyl group: This step involves the alkylation of the triazoloquinazoline core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 4-chlorophenylmethyl group.

    Formation of the propanamide side chain: This step involves the acylation of the triazoloquinazoline derivative with 2-phenylpropionyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

The industrial production of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide involves scaling up the laboratory synthesis procedures to larger volumes. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazoloquinazoline moieties, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenyl group may lead to the formation of phenolic derivatives, while reduction of the carbonyl groups may result in the formation of alcohol derivatives.

Scientific Research Applications

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific receptors: The compound can bind to specific receptors, such as enzymes or proteins, leading to modulation of their activity.

    Inhibit enzyme activity: The compound can inhibit the activity of specific enzymes, leading to disruption of metabolic pathways.

    Induce apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.

Comparison with Similar Compounds

3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide: can be compared with other similar compounds, such as:

  • 3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide
  • 3-{4-[(4-bromophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide
  • 3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide

These compounds share a similar triazoloquinazoline core but differ in the substituents attached to the phenyl group. The unique combination of substituents in 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H26ClN5O2

Molecular Weight

500.0 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylpropyl)propanamide

InChI

InChI=1S/C28H26ClN5O2/c1-19(21-7-3-2-4-8-21)17-30-26(35)16-15-25-31-32-28-33(18-20-11-13-22(29)14-12-20)27(36)23-9-5-6-10-24(23)34(25)28/h2-14,19H,15-18H2,1H3,(H,30,35)

InChI Key

HPSBDAKHDUZCHF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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